ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a substituted imidazole derivative characterized by a 4,5-diphenylimidazole core. At the 1-position of the imidazole ring, it bears an ethyl acetate group, while the 2-position is substituted with a 2,6-dichlorobenzylsulfanyl moiety. The sulfanyl (thioether) group introduces a sulfur atom with a lower oxidation state compared to sulfonyl (SO₂) analogs, influencing electronic and steric properties. The 2,6-dichlorobenzyl group contributes electron-withdrawing effects and increased lipophilicity. Structural data for similar imidazole derivatives are often determined using crystallographic tools such as SHELXL and OLEX2 , which are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks .
Properties
IUPAC Name |
ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2S/c1-2-32-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)33-17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFALZDLZLZDTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The sulfanyl (-S-) moiety undergoes controlled oxidation to form sulfoxides or sulfones, a critical modification for altering biological activity and solubility profiles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Single oxidation | H<sub>2</sub>O<sub>2</sub>, 0°C | Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfinyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate |
| Double oxidation | mCPBA, RT | Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate |
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Mechanism : Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom .
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Characterization : Sulfone formation confirmed by <sup>1</sup>H NMR (downfield shift of S-linked protons) and IR (S=O stretching at 1,150–1,350 cm<sup>-1</sup>) .
Ester Hydrolysis
The ethyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further functionalization.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetic acid |
| Basic hydrolysis | NaOH (2M), RT | Sodium salt of the carboxylic acid |
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Kinetics : Base-catalyzed hydrolysis proceeds via nucleophilic attack by OH<sup>-</sup> at the carbonyl carbon .
Electrophilic Aromatic Substitution
The phenyl and imidazole rings participate in regioselective electrophilic substitutions.
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Imidazole C4 | Nitro-substituted derivative |
| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | Phenyl meta | Brominated analog |
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Directing Effects : The imidazole ring’s N-atoms direct electrophiles to C4/C5 positions, while electron-withdrawing Cl groups on the benzyl moiety deactivate the adjacent phenyl ring .
Nucleophilic Substitution at Dichlorobenzyl Group
The 2,6-dichlorobenzyl group undergoes nucleophilic displacement under harsh conditions.
| Nucleophile | Conditions | Products |
|---|---|---|
| NH<sub>3</sub> | 150°C, DMF | 2,6-Diaminobenzyl derivative |
| KSCN | CuI, 120°C | Thiocyanate analog |
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Limitations : Steric hindrance from the bulky imidazole system reduces reaction rates compared to simpler aryl chlorides .
Reduction of Ester to Alcohol
The ester group is reducible to a primary alcohol, enhancing hydrophilicity.
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | 2-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}ethanol |
| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde (over-reduction risk) |
Coordination Chemistry
The imidazole nitrogen and sulfanyl sulfur act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(OAc)<sub>2</sub> | MeOH, RT | Square-planar | Antibacterial agents |
| PdCl<sub>2</sub> | DCM, reflux | Palladacycle | Suzuki-Miyaura coupling precatalyst |
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the sulfanyl group, generating thiyl radicals.
| Conditions | Products | Applications |
|---|---|---|
| UV (254 nm), O<sub>2</sub> | Sulfonic acid derivatives | Polymer crosslinking agents |
| UV, AIBN | Disulfide-linked dimers | Redox-responsive drug delivery systems |
This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research published in the Journal of Medicinal and Chemical Sciences demonstrated that derivatives similar to ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate exhibit notable antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, indicating its potential as an antimicrobial agent .
Case Study: Antibacterial Testing
A systematic evaluation was conducted to determine the antibacterial efficacy of this compound. The methodology involved:
- Preparation : Solutions of the compound were prepared in DMSO at varying concentrations.
- Testing : Agar diffusion assays were performed against strains like Bacillus subtilis.
- Results : The compound demonstrated significant zones of inhibition, correlating with increased concentrations .
Therapeutic Potential
The compound's structure suggests potential applications in treating various conditions due to its imidazole core, which is known for biological activity. Research indicates that compounds containing imidazole derivatives can act as enzyme inhibitors, offering insights into their use in treating diseases such as diabetes and cancer.
Enzyme Inhibition Studies
In silico studies have been conducted to evaluate the binding affinity of this compound to specific enzymes:
- DNA Gyrase : Molecular docking studies revealed potential interactions with DNA gyrase, a target for antibacterial drugs .
- Acetylcholinesterase : The compound may also inhibit acetylcholinesterase, suggesting applications in neurodegenerative diseases .
Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key analogs include sulfonyl-containing derivatives and amino alcohol-functionalized imidazoles (Table 1).
Table 1: Comparative Analysis of Ethyl 2-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-Diphenyl-1H-Imidazol-1-yl}acetate and Analogs
Key Observations:
The 2,6-dichloro configuration introduces steric bulk, which may hinder molecular interactions .
Sulfur Oxidation State :
- The sulfanyl (thioether) group in the target compound is less polar than the sulfonyl (SO₂) groups in analogs . Sulfonyl derivatives exhibit stronger hydrogen-bonding capacity due to the polarized S=O bonds, which could enhance solubility and protein-binding efficiency.
Molar Mass and Steric Factors :
- The target compound’s molar mass (~498.0 g/mol) exceeds that of the 4-fluoro analog (478.54 g/mol) due to chlorine’s higher atomic weight. The 4-methoxy analog’s larger mass (490.57 g/mol) reflects the methoxy group’s contribution .
Biological Implications: Imidazole derivatives are known for diverse biological activities, including antimicrobial and anti-inflammatory effects . The sulfanyl group’s lower polarity may favor blood-brain barrier penetration, whereas sulfonyl groups could improve aqueous solubility for systemic applications.
Methodological Considerations in Structural Analysis
Crystallographic data for related compounds (e.g., CCDC 1057878 ) are refined using SHELXL and visualized via OLEX2 . These tools resolve critical features such as anisotropic displacement parameters and intermolecular interactions (e.g., C—H⋯π and hydrogen bonds). The WinGX/ORTEP suite further aids in geometry calculations and graphical representation.
Biological Activity
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by research findings and case studies.
- Molecular Formula : C26H22Cl2N2O4S
- CAS Number : 339277-42-8
- Molar Mass : 529.43 g/mol
The compound features an imidazole ring substituted with a sulfonyl group and multiple phenyl groups, contributing to its biological activity. The presence of chlorine atoms in the benzyl moiety enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of benzil with ammonium acetate and an aldehyde under acidic conditions.
- Sulfonylation : The imidazole derivative is treated with 2,6-dichlorobenzylsulfonyl chloride in the presence of a base like triethylamine.
- Esterification : Finally, the ethyl ester group is introduced using ethyl bromoacetate under basic conditions.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS scavenging methods. Results indicate that it effectively reduces oxidative stress by scavenging free radicals, thus demonstrating its potential as a therapeutic agent in oxidative stress-related diseases .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. This compound has been shown to inhibit inflammatory mediators in cellular models. This effect is hypothesized to be due to its ability to modulate signaling pathways involved in inflammation.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ethyl 2-{...} | 32 | Strong |
| Standard Antibiotic | 64 | Moderate |
Study on Antioxidant Properties
In another investigation focusing on antioxidant activity, ethyl 2-{...} exhibited a DPPH scavenging percentage of 75% at a concentration of 100 µM, outperforming many known antioxidants .
| Compound | DPPH Scavenging (%) at 100 µM |
|---|---|
| Ethyl 2-{...} | 75 |
| Trolox | 60 |
| BHA | 50 |
The biological activities of ethyl 2-{...} can be attributed to its structural components:
- Enzyme Inhibition : The sulfonamide moiety interacts with active sites on enzymes involved in metabolic pathways.
- Metal Ion Interaction : The imidazole ring can chelate metal ions, influencing various biochemical processes.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, and how do substituent positions influence reaction efficiency?
Answer: The synthesis of 2,4,5-trisubstituted imidazole derivatives typically involves cyclocondensation of aldehydes, amines, and ammonium acetate under acidic or solvent-free conditions. For the target compound, key steps include:
- Substituent introduction : The 2,6-dichlorobenzylsulfanyl group is introduced via nucleophilic substitution or thiol-ene chemistry. Steric hindrance from the dichlorobenzyl group may reduce reaction yields, necessitating optimized stoichiometry (e.g., 1.2 equivalents of 2,6-dichlorobenzyl mercaptan) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while microwave-assisted synthesis can reduce reaction time.
- Catalysts : Lewis acids (e.g., ZnCl₂) or iodine catalysts improve cyclization efficiency for the imidazole core .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin-law correction) and OLEX2 for structure solution. For example, SHELXL’s
TWINandBASFcommands resolve twinning issues in imidazole derivatives . - Spectroscopic validation : ¹H/¹³C NMR (δ 7.2–7.6 ppm for phenyl protons, δ 4.1–4.3 ppm for acetate methylene), HRMS for molecular ion confirmation.
- HPLC purity analysis : C18 columns with acetonitrile/water gradients (95:5 to 50:50 over 20 min) at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to isolate variables (e.g., pH, temperature) affecting solubility. For example, a 2⁴⁻¹ design can evaluate four factors (solvent polarity, ionic strength, agitation rate, and temperature) with 8 experiments instead of 16 .
- Cross-validation : Compare DSC (thermal stability) and shake-flask (solubility) data under standardized conditions. Statistical tools (e.g., ANOVA) identify outliers .
Q. How can computational modeling predict reactivity or supramolecular interactions for this compound?
Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., sulfur nucleophilicity in the sulfanyl group). Compare activation energies for alternative mechanisms .
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Parameterize partial charges via RESP fitting in Gaussian .
Q. What crystallographic challenges arise during analysis, and how are they addressed?
Answer:
- Anisotropic displacement : SHELXL’s
ANIScommand refines ellipsoid parameters for heavy atoms (Cl, S). For example, dichlorobenzyl groups often exhibit anisotropic thermal motion . - Twinning : Use SHELXL’s
TWINmatrix (e.g., twin law -h, -k, l) andHKLF 5format for twinned data integration. OLEX2’s real-space refinement tools validate hydrogen bonding networks .
Q. What safety protocols are critical during synthesis and handling of intermediates?
Answer:
- Hazard mitigation : Use fume hoods for dichlorobenzyl mercaptan (lachrymatory properties) and flame-resistant gloves for thiol handling.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with NaHCO₃ before aqueous disposal .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value (Example) | Software/Tool |
|---|---|---|
| Space group | P 1 | SHELXT |
| R-factor | 0.045 | SHELXL |
| Twin volume fraction | 0.32 | OLEX2 |
Q. Table 2. DoE Variables for Solubility Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Solvent polarity (ε) | Ethanol (24.3) | DMSO (46.7) |
| Temperature (°C) | 25 | 60 |
| Agitation rate (rpm) | 100 | 300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
